![molecular formula C16H8BrCl2NO3 B5785939 6-bromo-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 128171-57-3](/img/structure/B5785939.png)
6-bromo-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide
Overview
Description
6-bromo-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide, also known as BR-DIM-C, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
6-bromo-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide exerts its effects through multiple mechanisms. In cancer cells, this compound induces apoptosis by activating the mitochondrial pathway and increasing the expression of pro-apoptotic proteins. In diabetes research, this compound improves insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway, which regulates glucose and lipid metabolism. Inflammation research has shown that this compound inhibits the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound decreases the expression of oncogenes and increases the expression of tumor suppressor genes. In diabetes research, this compound improves glucose tolerance and insulin sensitivity by increasing glucose uptake and decreasing hepatic glucose production. Inflammation research has shown that this compound decreases the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 6-bromo-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments is its specificity for certain pathways and targets, allowing for more precise investigation of its effects. However, one limitation is that its effects may not be generalizable to all cell types or disease states.
Future Directions
For 6-bromo-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide research include investigating its potential use in combination with other chemotherapeutic agents, exploring its effects on other disease states, and determining its pharmacokinetics and toxicity in vivo. Additionally, further investigation into the mechanisms underlying its effects may lead to the development of more targeted therapies.
Synthesis Methods
6-bromo-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide can be synthesized through a multistep process involving the condensation of 2,5-dichlorophenylacetic acid with 6-bromo-2-hydroxychromone, followed by cyclization and amidation. The final product is a white crystalline powder.
Scientific Research Applications
6-bromo-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide has been studied for its potential use in treating various diseases, including cancer, diabetes, and inflammation. In cancer research, this compound has shown promise as a potential chemotherapeutic agent, as it has been shown to induce apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the growth of breast cancer cells in vitro and in vivo. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose tolerance in obese mice. Inflammation research has also shown that this compound has anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
properties
IUPAC Name |
6-bromo-N-(2,5-dichlorophenyl)-2-oxochromene-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrCl2NO3/c17-9-1-4-14-8(5-9)6-11(16(22)23-14)15(21)20-13-7-10(18)2-3-12(13)19/h1-7H,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVWRDUQXNCMBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrCl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359729 | |
Record name | 6-BROMO-3-(2,5-DICHLOROPHENYLCARBAMOYL)-COUMARIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
128171-57-3 | |
Record name | 6-BROMO-3-(2,5-DICHLOROPHENYLCARBAMOYL)-COUMARIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-BROMO-3-(2,5-DICHLOROPHENYLCARBAMOYL)-COUMARIN | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.